molecular formula C18H14FNO2 B6120007 2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione

2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione

Cat. No.: B6120007
M. Wt: 295.3 g/mol
InChI Key: PMKFHQWEEYDQAT-UHFFFAOYSA-N
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Description

2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of indene derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The presence of the indene core in its structure makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

The synthesis of 2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzylamine with an appropriate indene derivative under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as methanol or ethanol, and a catalyst, such as methanesulfonic acid, to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indene core.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown promise in biological studies, particularly in the investigation of its interactions with biological targets and its potential as a therapeutic agent.

    Industry: Its chemical properties make it suitable for use in industrial processes, including the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione can be compared with other indene derivatives to highlight its uniqueness. Similar compounds include:

    Indole derivatives: These compounds share a similar indene core and have been extensively studied for their biological activities.

    Fluorobenzylamine derivatives:

Properties

IUPAC Name

2-[N-[(4-fluorophenyl)methyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO2/c1-11(20-10-12-6-8-13(19)9-7-12)16-17(21)14-4-2-3-5-15(14)18(16)22/h2-9,21H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKFHQWEEYDQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC1=CC=C(C=C1)F)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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